molecular formula C11H15NO B1296617 Pentyl 2-pyridyl ketone CAS No. 42203-03-2

Pentyl 2-pyridyl ketone

Cat. No. B1296617
CAS RN: 42203-03-2
M. Wt: 177.24 g/mol
InChI Key: ZGKVJWNKQCIUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl 2-pyridyl ketone is an organic compound that belongs to the class of ketones . It is a derivative of 2-pyridyl ketones, which widely appear in bioactive molecules and natural products . They are employed as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .


Synthesis Analysis

A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time . This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF- β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method .

Scientific Research Applications

Selective Colorimetric Reagent for Copper

Pentyl 2-pyridyl ketone, specifically in its ketoxime form, has been utilized as a selective colorimetric reagent for copper. This compound shows remarkable selectivity toward copper, even though it is less sensitive than some other reagents. It forms a copper(I)-oxime compound that can be extracted into various solvents like isoamyl alcohol or chloroform. This extraction is useful for the colorimetric determination of copper in different samples (Trusell & Lieberman, 1964).

Safety And Hazards

While specific safety data for Pentyl 2-pyridyl ketone is not available, it’s important to handle all chemical substances with care. Always use personal protective equipment as required and ensure adequate ventilation .

properties

IUPAC Name

1-pyridin-2-ylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKVJWNKQCIUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339463
Record name Pentyl 2-pyridyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl 2-pyridyl ketone

CAS RN

42203-03-2
Record name 1-(2-Pyridinyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42203-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyl 2-pyridyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentyl 2-pyridyl ketone
Reactant of Route 2
Reactant of Route 2
Pentyl 2-pyridyl ketone
Reactant of Route 3
Reactant of Route 3
Pentyl 2-pyridyl ketone
Reactant of Route 4
Reactant of Route 4
Pentyl 2-pyridyl ketone
Reactant of Route 5
Reactant of Route 5
Pentyl 2-pyridyl ketone
Reactant of Route 6
Reactant of Route 6
Pentyl 2-pyridyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.